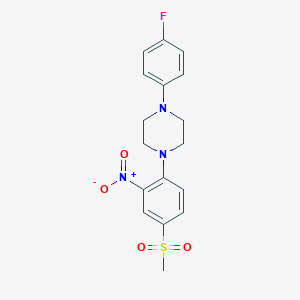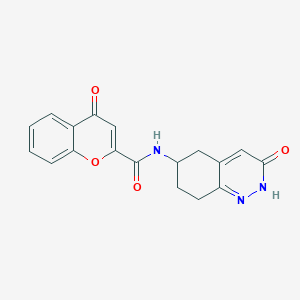
4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds like 4-oxo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-4H-chromene-2-carboxamide involves multi-step synthetic routes that often require precise control over reaction conditions to achieve high yields and selectivity. The synthesis of chromeno[4,3-b]pyridin/quinolin-one derivatives, which share a similar structural backbone with the compound , has been extensively studied. These compounds are synthesized through various methodologies, including classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols starting from suitable precursors (Patra & Kar, 2021).
Applications De Recherche Scientifique
Crystal Structure and Polymorphism
- Structural Analysis : The crystal structures of similar chromene derivatives, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, show variations in conformation and polymorphism. These studies provide insights into the molecular arrangement and potential applications in material science and molecular engineering (Reis et al., 2013).
Biological Activity and Synthesis
- Anticholinesterase Activity : Certain coumarin-3-carboxamides derivatives exhibit significant activity against acetylcholinesterase (AChE), a key enzyme involved in neurological functions. This suggests potential therapeutic applications for neurological disorders (Ghanei-Nasab et al., 2016).
- Antibacterial Properties : Derivatives of 4H-chromene-3-carboxamide, such as those synthesized using cerium ammonium nitrate, have shown promising antibacterial activity against various bacterial strains. This highlights the potential of these compounds in developing new antibacterial agents (Chitreddy & Shanmugam, 2017).
- Alzheimer's Disease Treatment : Some tacrine-4-oxo-4H-chromene hybrids demonstrate inhibitory activities against cholinesterases and β-secretase 1, suggesting their use in Alzheimer's disease treatment due to their multifunctional properties (Fernández-Bachiller et al., 2012).
Synthesis and Chemical Properties
- Rapid Synthesis Methods : Research on efficient synthetic methods for chromene derivatives, like 4-oxo-4H-chromene-3-carboxylic acid, is crucial for the development of new compounds with potential applications in pharmaceuticals and material sciences (Zhu et al., 2014).
Non-Linear Optical Properties
- Electronic and Structural Analysis : Studies on novel coumarin-based pyrano-chromene derivatives have explored their electronic and structural aspects, suggesting distinct non-linear optical properties. This research opens avenues for the use of these compounds in optical technologies (Arif et al., 2022).
Propriétés
IUPAC Name |
4-oxo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-14-9-16(25-15-4-2-1-3-12(14)15)18(24)19-11-5-6-13-10(7-11)8-17(23)21-20-13/h1-4,8-9,11H,5-7H2,(H,19,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGNYCWKLYYGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


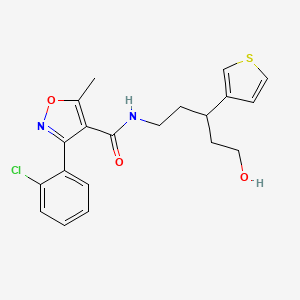
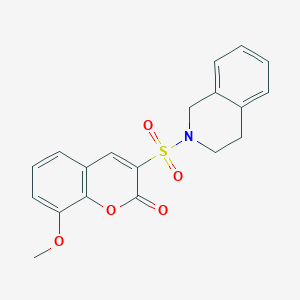

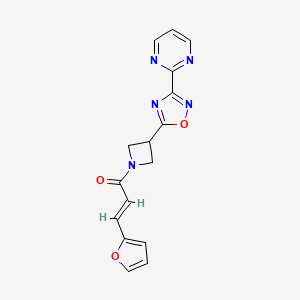
![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)
![Benzyl 3a-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2480447.png)
![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)
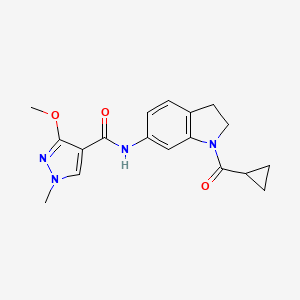
![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)

